Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethyl ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:
- 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the trifluoromethoxy group and the ethyl ester functional group in this compound makes it unique and may confer distinct advantages in specific applications.
Properties
Molecular Formula |
C18H14BrF3N2O3 |
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Molecular Weight |
443.2 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C18H14BrF3N2O3/c1-3-26-17(25)13-8-12(15-16(14(13)19)24(2)9-23-15)10-4-6-11(7-5-10)27-18(20,21)22/h4-9H,3H2,1-2H3 |
InChI Key |
WDAXEBQCTNORNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=C1)C3=CC=C(C=C3)OC(F)(F)F)N=CN2C)Br |
Origin of Product |
United States |
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